1-[5-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanamine
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Overview
Description
1-[5-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanamine is a compound that features a pyrazole and an oxazole ring, both of which are heterocyclic structures
Preparation Methods
The synthesis of 1-[5-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanamine typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxamide with a suitable reagent to form the desired product. One common method involves the use of lithium aluminum hydride (LAH) as a reducing agent. The reaction is carried out in tetrahydrofuran (THF) at elevated temperatures, followed by the addition of water and sodium hydroxide to quench the reaction .
Chemical Reactions Analysis
1-[5-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions for these reactions include the use of solvents like THF, methanol, or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[5-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme inhibition and as a ligand in binding studies.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-[5-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
1-[5-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanamine can be compared with other similar compounds, such as:
1-(1-Methyl-1H-pyrazol-4-yl)methanamine: This compound lacks the oxazole ring, making it less complex and potentially less versatile in certain applications.
N-Methyl-1-(5-methyl-1H-pyrazol-4-yl)methanamine hydrochloride: This compound has a similar structure but includes a methyl group on the pyrazole ring, which can affect its reactivity and properties.
The uniqueness of this compound lies in its combination of the pyrazole and oxazole rings, which can confer unique chemical and biological properties.
Biological Activity
1-[5-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanamine is a compound that has garnered interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.
The chemical formula for this compound is C8H10N4O with a molecular weight of 178.19 g/mol. Its structure includes a pyrazole moiety and an oxazole ring, which are known to contribute to various biological activities.
Property | Value |
---|---|
Chemical Formula | C8H10N4O |
Molecular Weight | 178.19 g/mol |
IUPAC Name | This compound |
PubChem CID | 23005621 |
Anticancer Activity
Research indicates that compounds containing oxazole and pyrazole rings exhibit significant anticancer properties. A study highlighted that derivatives of oxazole demonstrated cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF7) and lung carcinoma (A549) .
Table 1: Cytotoxic Activity of Related Compounds
Compound Name | Cell Line | IC50 (µM) |
---|---|---|
Oxazole Derivative A | MCF7 | 58.44 ± 8.75 |
Oxazole Derivative B | A549 | 99.87 ± 10.90 |
Doxorubicin | MCF7 | 47.17 ± 7.43 |
The above table illustrates the comparative cytotoxicity of related compounds against selected cancer cell lines, indicating that certain derivatives may exhibit lower IC50 values than established chemotherapeutic agents like doxorubicin.
The proposed mechanisms for the anticancer activity of compounds similar to this compound include:
- Induction of Apoptosis : Flow cytometry assays have shown that these compounds can induce apoptosis in cancer cells through activation of caspase pathways .
- Inhibition of Kinases : Some oxazole derivatives have been identified as inhibitors of key kinases involved in cancer progression, such as VEGFR and Aurora A kinase .
Antimicrobial Activity
Additionally, preliminary studies suggest that this compound may possess antimicrobial properties. For instance, related pyrazole derivatives have exhibited antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong efficacy .
Table 2: Antimicrobial Activity of Related Compounds
Compound Name | Target Organism | MIC (mg/mL) |
---|---|---|
Pyrazole Derivative A | S. aureus | 0.0039 |
Pyrazole Derivative B | E. coli | 0.025 |
This table summarizes the antimicrobial effectiveness of related compounds, showcasing their potential as therapeutic agents against bacterial infections.
Case Studies
A notable case study involved the synthesis and evaluation of various oxazolo[5,4-d]pyrimidine derivatives that were structurally similar to our compound of interest. These derivatives were tested for their anticancer activity against multiple cell lines and showed promising results in inhibiting tumor growth and inducing apoptosis . The findings support the hypothesis that modifications in the oxazole structure can enhance biological activity.
Properties
Molecular Formula |
C8H10N4O |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
[5-(1-methylpyrazol-4-yl)-1,2-oxazol-3-yl]methanamine |
InChI |
InChI=1S/C8H10N4O/c1-12-5-6(4-10-12)8-2-7(3-9)11-13-8/h2,4-5H,3,9H2,1H3 |
InChI Key |
QDTMUSJMUIACGC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=NO2)CN |
Origin of Product |
United States |
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